4-(Methylthio)butanal

Catalog No.
S773348
CAS No.
42919-64-2
M.F
C5H10OS
M. Wt
118.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylthio)butanal

CAS Number

42919-64-2

Product Name

4-(Methylthio)butanal

IUPAC Name

4-methylsulfanylbutanal

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-7-5-3-2-4-6/h4H,2-3,5H2,1H3

InChI Key

RZBUXNXJKZHGLL-UHFFFAOYSA-N

SMILES

CSCCCC=O

Canonical SMILES

CSCCCC=O
  • Functional Groups

    4-(Methylthio)butanal contains two functional groups: an aldehyde (C=O) and a methylthiol (S-CH3) group. Aldehydes are known for their reactivity and their role in various biological processes , while methylthiols can play a role in the formation of certain volatile organic compounds .

  • Potential Research Areas

    Given these functional groups, 4-(Methylthio)butanal could be of interest in research related to:

    • Organic synthesis: As a building block for the synthesis of more complex molecules
    • Studies on aldehyde reactivity: Understanding how the presence of the methylthiol group affects the chemical behavior of the aldehyde
    • Investigations into volatile organic compounds: Understanding the formation and properties of volatile organic compounds containing a methylthiol group

4-(Methylthio)butanal is an organic compound with the molecular formula C5_5H10_{10}OS. It is characterized by the presence of a methylthio group (-S-CH3_3) attached to a butanal structure, making it a derivative of butanal, which is itself an aldehyde. This compound is typically a colorless liquid with a distinctive odor, contributing to its use in flavoring and fragrance applications. Its structure can be represented as follows:

text
CH3 |H3C-S-CH2-CH2-CHO

  • Potential irritant: Aldehydes and thiols can be irritating to the skin, eyes, and respiratory system. Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood are recommended when handling this compound.
  • Potential flammability: Organic compounds with carbon-carbon chains can be flammable. Proper handling procedures for flammable liquids should be followed.
Typical of aldehydes. Key reactions include:

  • Oxidation: It can be oxidized to form corresponding acids or alcohols.
  • Reduction: Reduction of the aldehyde group can yield 4-(methylthio)butanol.
  • Condensation Reactions: In the presence of bases, it may participate in aldol condensation reactions leading to larger carbon skeletons.

These reactions are significant for synthesizing other compounds or modifying its properties for specific applications.

Several methods exist for synthesizing 4-(methylthio)butanal:

  • From 4-(Methylthio)butan-1-ol: Oxidation of this alcohol using oxidizing agents like potassium permanganate or chromic acid yields 4-(methylthio)butanal.
  • Via Acetal Formation: A method involves the reaction of triethyl orthoformate with allyl magnesium chloride, followed by exposure to methyl mercaptan and ultraviolet radiation to yield intermediates that can be converted into 4-(methylthio)butanal .
  • Hydroformylation: This method involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst to form butyraldehyde derivatives, which can then be modified to yield 4-(methylthio)butanal .

4-(Methylthio)butanal finds applications primarily in:

  • Flavoring Agents: Used in food products to enhance flavor profiles due to its unique scent.
  • Fragrance Industry: Employed as a fragrance modifier in perfumes and scented products.
  • Chemical Intermediates: Serves as a precursor in synthesizing other chemical compounds.

Several compounds share structural similarities with 4-(methylthio)butanal. Here are some notable examples:

Compound NameStructureUnique Features
Butyraldehyde (Butanal)CH3_3(CH2_2)2_2CHOSimple aldehyde without sulfur; widely used industrially .
4-Methylthiobutyl acetateCH3_3(CH2_2)2_2COO-C(S)-CH3_3Ester derivative; used in flavoring.
Methyl mercaptanCH3_3-SHSimple thiol; pungent odor; used as an odorant.

Uniqueness of 4-(Methylthio)butanal

What sets 4-(methylthio)butanal apart from these compounds is its specific combination of a methylthio group and an aldehyde functionality, providing distinct sensory characteristics that are beneficial in flavor and fragrance applications. Its synthesis methods also highlight its versatility compared to simpler compounds like butyraldehyde.

XLogP3

0.7

Density

1.034-1.042

UNII

665I2LWS8I

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

42919-64-2

Wikipedia

4-(methylthio)butanal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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